LW479
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LW479 is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a hydroxyhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW479 typically involves multi-step organic reactions One common approach is the formation of the thiazolidinone ring through the reaction of a bromophenyl-substituted thiourea with an α-haloketone This intermediate is then reacted with a phenoxy derivative under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
LW479 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
LW479 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of LW479 involves its interaction with specific molecular targets. The bromophenyl group and thiazolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The hydroxyhexanamide moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-(2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
- 6-(2-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
- 6-(2-(2-(3-methylphenyl)-4-oxothiazolidin-3-yl)phenoxy)-N-hydroxyhexanamide
Uniqueness
The presence of the bromophenyl group in LW479 imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs.
Properties
IUPAC Name |
6-[2-[2-(3-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]-N-hydroxyhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4S/c22-16-8-6-7-15(13-16)21-24(20(26)14-29-21)17-9-3-4-10-18(17)28-12-5-1-2-11-19(25)23-27/h3-4,6-10,13,21,27H,1-2,5,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVVAITOQNASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=CC=CC=C3OCCCCCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.